

# Spectroscopic Profile of 4-Nitrophthalic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrophthalic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophthalic acid**, a compound of significant interest in chemical synthesis, particularly in the development of dyes, pigments, pharmaceuticals, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **4-Nitrophthalic acid**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Multiplicity	Solvent
8.15	d	DMSO-d6
8.50	dd	DMSO-d6
8.65	d	DMSO-d6

Note: Spectra have also been reported in  $\text{D}_2\text{O}$  and a mixture of  $\text{CDCl}_3$  &  $\text{DMSO-d}_6$ .[\[1\]](#)[\[2\]](#)

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Solvent
124.0	DMSO-d6
130.0	DMSO-d6
131.7	DMSO-d6
136.0	DMSO-d6
140.4	DMSO-d6
151.3	DMSO-d6
165.8	DMSO-d6
166.4	DMSO-d6

Note: Spectra have also been reported in  $\text{D}_2\text{O}$ .[\[3\]](#)

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
3400-2400	O-H stretch (carboxylic acid)
1700	C=O stretch (carboxylic acid)
1610, 1475	Aromatic C=C stretch
1530, 1350	N-O stretch (nitro group)
1300	C-O stretch
915	O-H bend (out-of-plane)

Source: KBr disc/wafer technique.[\[4\]](#)[\[5\]](#)

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
211	[M] <sup>+</sup> (Molecular ion)
194	[M-OH] <sup>+</sup>
166	[M-COOH] <sup>+</sup>
149	[M-NO <sub>2</sub> -OH] <sup>+</sup>
120	[C <sub>6</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>
103	[C <sub>6</sub> H <sub>3</sub> O] <sup>+</sup>
75	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

Note: Data typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[\[4\]](#)[\[6\]](#)

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4-Nitrophthalic acid** (typically 5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned to the <sup>1</sup>H frequency.
  - A standard one-pulse experiment is typically performed.

- Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- The spectral width is set to encompass all proton signals (e.g., 0-15 ppm).
- Data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - The spectrometer is tuned to the <sup>13</sup>C frequency.
  - A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon.
  - Due to the low natural abundance and sensitivity of <sup>13</sup>C, a larger number of scans is required compared to <sup>1</sup>H NMR.
  - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - Data processing is similar to that for <sup>1</sup>H NMR.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-Nitrophthalic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of **4-Nitrophthalic acid** is finely ground in an agate mortar and pestle.
  - About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

- The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.
- The mixture is transferred to a pellet die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.
  - The KBr pellet containing the sample is placed in the sample holder.
  - The sample spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Nitrophthalic acid**.

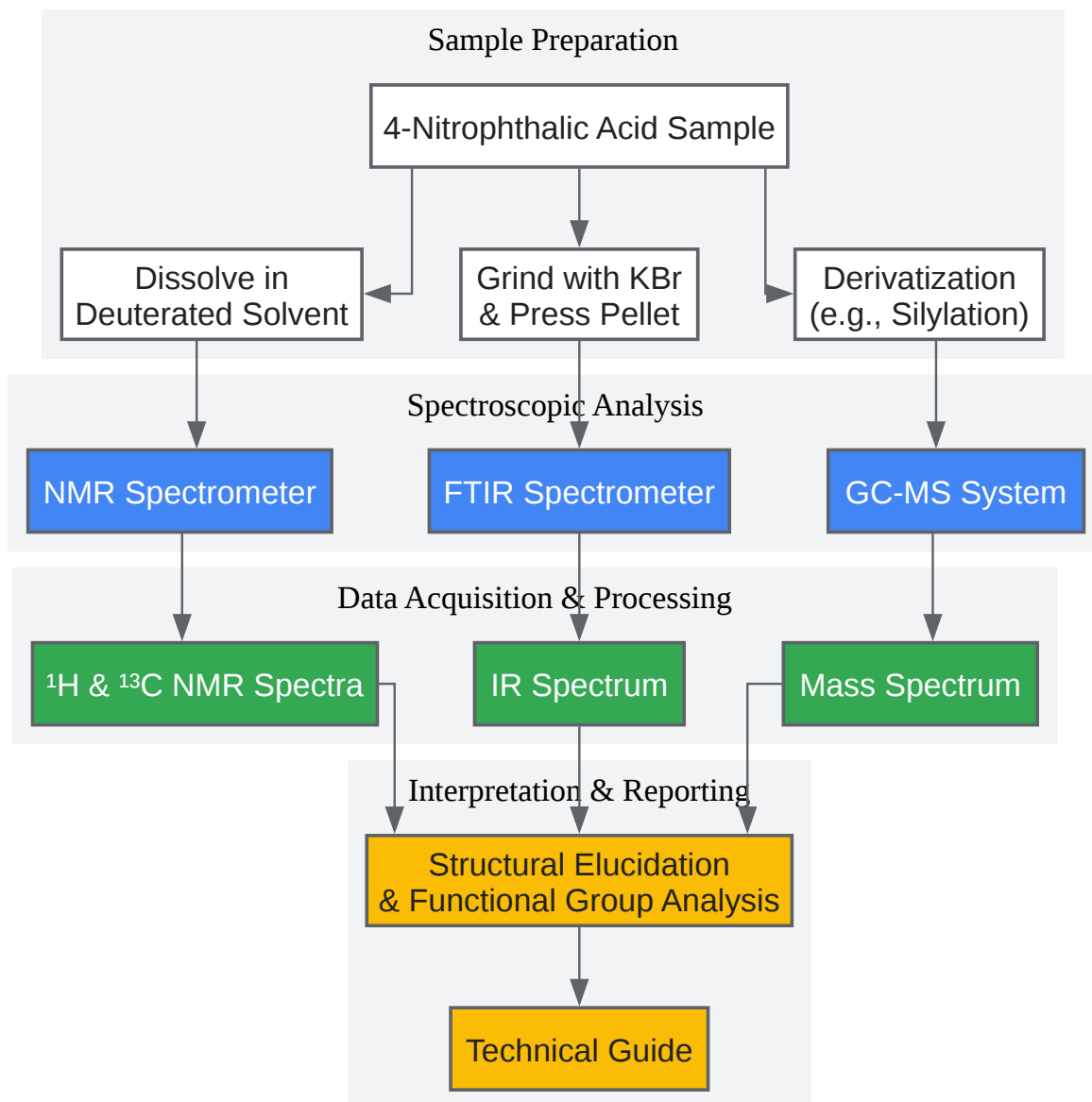
Methodology (GC-MS):

- Sample Preparation (Derivatization):
  - Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.
  - A common method is silylation, where the acidic protons are replaced with trimethylsilyl (TMS) groups.
  - The sample is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent and heated to ensure complete reaction.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
- Gas Chromatography:
  - The derivatized sample is injected into the GC inlet.
  - A capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities or solvent.
  - The oven temperature is programmed with an initial hold followed by a ramp to a higher temperature to ensure elution of the compound. Helium is typically used as the carrier gas.
- Mass Spectrometry:
  - As the derivatized compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically Electron Ionization - EI).
  - The molecules are ionized and fragmented.
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically operated in full scan mode to obtain the complete fragmentation pattern.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Nitrophthalic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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